C.I. Reactive Blue 2, trisodium salt

Description

Chemical Identity and Structural Analysis of C.I. Reactive Blue 2, Trisodium Salt

Molecular Characterization and Structural Isomerism

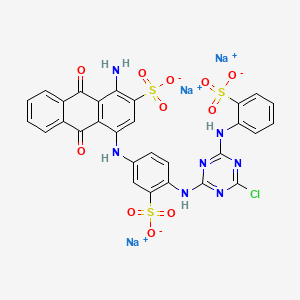

This compound (molecular formula: C₂₉H₁₇ClN₇Na₃O₁₁S₃) features an anthraquinone core substituted with sulfonate groups, a chlorotriazine moiety, and aromatic amines. The trisodium form confers enhanced water solubility (840.11 g/mol) compared to its free acid counterpart (774.16 g/mol). Discrepancies in reported molecular weights arise from variations in salt forms and hydration states across commercial sources.

Constitutional Isomer Composition (Meta/Para Ratio)

Chromatographic purification and NMR studies reveal Reactive Blue 2 exists as a 35:65 mixture of meta- and para-constitutional isomers (Fig. 1). The meta isomer (1-amino-4-[[4-[[4-chloro-6-[(3-sulfonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulfonatophenyl]amino]-anthraquinone) predominates in commercial preparations due to kinetic favorability during synthesis. In contrast, the para isomer exhibits higher P2Y₁ receptor affinity (IC₅₀ = 2.6 μM vs. 12.0 μM for meta), influencing its pharmacological selectivity.

Spectroscopic Identification via ¹H-NMR and ¹³C-NMR

¹H-NMR (D₂O, 400 MHz) displays characteristic anthraquinone protons at δ 8.2–8.5 ppm (aromatic H), δ 7.6 ppm (triazine-linked NH), and δ 6.9 ppm (sulfonated benzene H). ¹³C-NMR confirms the triazine carbon at δ 168.3 ppm and carbonyl carbons at δ 186.5 ppm. Isomeric differentiation relies on splitting patterns: the para isomer shows a singlet for C-2′ sulfonate (δ 124.7 ppm), while the meta isomer exhibits a doublet (J = 8.2 Hz).

Table 1: Key Spectroscopic Signatures of Reactive Blue 2 Isomers

| Position | Meta Isomer (δ, ppm) | Para Isomer (δ, ppm) | Assignment |

|---|---|---|---|

| C-1 (Anthraquinone) | 186.5 | 186.3 | Carbonyl |

| C-2′ (Sulfonate) | 124.5 (d, J=8.2) | 124.7 (s) | Sulfonated benzene |

| NH (Triazine) | 7.6 | 7.5 | Amine proton |

Physicochemical Properties

Solubility and Stability in Aqueous Media

Reactive Blue 2 demonstrates high solubility in water (10 mg/mL) but limited solubility in ethanol (<1 mg/mL). Aqueous stability is pH-dependent: the dye decomposes at pH <3 (sulfonate protonation) and pH >10 (anthraquinone ring oxidation). Ionic interactions with Ca²⁺ and Fe³⁺ alter colorimetry, shifting λ_max from 610 nm to 590 nm (Fe³⁺) or 625 nm (Ca²⁺).

pH-Dependent Behavior and Ionic Interactions

The three sulfonate groups (pKa ≈1.5) remain ionized across physiological pH, enabling electrostatic binding to albumin and cellulose. Zeta potential measurements confirm a −42 mV charge at pH 7, facilitating adsorption onto cationic fabrics. Competitive ion effects follow the Hofmeister series: SO₄²⁻ > Cl⁻ > NO₃⁻ in enhancing aggregation propensity.

Table 2: Physicochemical Properties of Reactive Blue 2

| Property | Value | Conditions |

|---|---|---|

| Aqueous Solubility | 10 mg/mL | 25°C, pH 7 |

| λ_max (Visible) | 610 nm | 0.1 M PBS |

| Zeta Potential | −42 mV | 1 mM NaCl, 25°C |

| Decomposition Temp. | 240°C | TGA under N₂ |

Properties

IUPAC Name |

trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRKGWILHWJIMS-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H17ClN7Na3O11S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890041 | |

| Record name | Trisodium 1-amino-4-((4-((4-chloro-6-((2-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

840.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29225-66-9, 70161-13-6 | |

| Record name | Procion Blue H-BS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029225669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070161136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[[3(or 4)-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium 1-amino-4-((4-((4-chloro-6-((2-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 1-amino-4-[[4-[[4-chloro-6-[(2-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium 1-amino-4-[[4-[[4-chloro-6-[(sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Condensation Synthesis

The synthesis begins with the sequential condensation of aromatic sulfonic acids and cyanuric chloride. The primary steps include:

-

First Condensation :

-

Second Condensation :

-

Third Condensation :

Diazotization and Coupling (Alternative Method)

An alternative industrial method involves diazotization for enhanced reactivity:

-

Diazotization :

-

Acid Coupling :

Industrial-Scale Optimization

Reaction Conditions and Catalysts

Industrial protocols prioritize yield and reproducibility:

Continuous Flow Reactors

Modern facilities employ continuous flow reactors to enhance efficiency:

Analytical and Quality Control Measures

Monitoring Reaction Progress

Purity Assessment

| Parameter | Specification | Method |

|---|---|---|

| Sulfonate Content | ≥3 groups/molecule | Ion chromatography |

| Heavy Metals | <10 ppm | ICP-MS |

| Moisture | <5% | Karl Fischer |

Comparative Analysis of Synthesis Methods

Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Multi-Step Condensation | 78–82 | 92–95 | Moderate |

| Diazotization-Coupling | 85–88 | 95–97 | High |

| Continuous Flow | 90–93 | 97–99 | Industrial |

Emerging Innovations and Patents

Novel Catalysts

Chemical Reactions Analysis

C.I. Reactive Blue 2, trisodium salt undergoes various chemical reactions, primarily involving covalent bonding with substrates. The dye reacts with cellulosic fibers through nucleophilic substitution, forming stable covalent bonds. Common reagents used in these reactions include sodium carbonate and sodium chloride, which facilitate the dye-fiber reaction . The major product formed is a covalently bonded dye-fiber complex, which exhibits enhanced colorfastness and stability.

Scientific Research Applications

C.I. Reactive Blue 2, trisodium salt has numerous scientific research applications. In chemistry, it is used as a probe for nucleotide binding sites in proteins. In biology, it serves as a fluorescent probe for staining living cells, allowing researchers to identify biological structures and assess biochemical contents . In medicine, it is utilized in affinity chromatography for protein purification. Additionally, the dye is employed in the textile industry for dyeing cotton fabrics, where it provides vibrant and long-lasting colors .

Mechanism of Action

The mechanism of action of C.I. Reactive Blue 2, trisodium salt involves its ability to form covalent bonds with substrates. The dye’s sulfonated triazine structure allows it to react with nucleophilic groups on proteins and fibers, forming stable covalent bonds. This interaction enhances the retention of the dye within the substrate, making it an effective tool for various applications . The molecular targets include nucleotide binding sites in proteins and hydroxyl groups in cellulosic fibers.

Comparison with Similar Compounds

Structural and Functional Analogues

Reactive Blue 19 (Remazol Brilliant Blue R)

- Structure: A disodium salt with a sulfonated anthraquinone backbone, lacking the triazine moiety found in Reactive Blue 2 .

- Application: Widely used in textiles; requires inorganic salts (e.g., NaCl) and alkali (Na$2$CO$3$) for fixation. Unlike Reactive Blue 2, it shows higher decolorization efficiency (91% at 0.1 g/L cationic lignin) in wastewater treatment .

Reactive Blue 250

- Structure : Likely contains multiple sulfonate groups and reactive triazine/vinyl sulfone groups.

- Application : Requires higher concentrations of biodegradable organic salts (125 g/L trisodium NTA) for optimal dye diffusion and fixation compared to Reactive Blue 2, indicating greater ionic strength dependence .

Direct Blue Dyes (e.g., Direct Blue 2, Direct Blue 6)

- Structure : Azo-based with sulfonate groups but lack reactive groups for covalent bonding.

- Toxicity : Higher LD$_{50}$ values (e.g., 6450 mg/kg orally in rats for Direct Blue 2) compared to reactive dyes, suggesting lower acute toxicity .

Application Performance

Notes:

- Reactive Blue 250 achieves comparable color yield to inorganic systems but requires 2–3× higher organic salt concentrations due to lower ionic strength .

Toxicity and Environmental Impact

- Reactive Blue 2: No direct toxicity data in evidence. Inferred lower acute toxicity than Direct Blue dyes (LD${50}$ >1000 mg/kg) but higher than Reactive Yellow 2 (LC${50}$ 732.75 mg/L in shrimp) .

- Direct Blue 32: Experimental teratogen; releases toxic SO$x$ and NO$x$ upon decomposition .

Environmental Remediation

- Cationic Cellulose/Lignin : Achieves >96% decolorization for Reactive Blue 2 at 0.8 g/L, outperforming Reactive Blue 19 (91% at 0.1 g/L) .

- Biodegradable Salts : Trisodium NTA reduces effluent TDS (total dissolved solids) by 30–40% compared to traditional NaCl/Na$2$CO$3$ systems in Reactive Blue 250 dyeing .

Biological Activity

C.I. Reactive Blue 2, trisodium salt (CAS 12236-82-7), is a synthetic dye widely used in the textile industry for its vivid blue color and strong affinity for cellulose fibers. This compound belongs to the class of reactive dyes, specifically an anthraquinone derivative, and has gained attention beyond textile applications due to its notable biological activities. Recent studies have explored its interactions with biological systems, particularly its role as a P2 receptor antagonist and its potential cytotoxic effects.

C.I. Reactive Blue 2 is characterized by:

- Chemical Formula : C₁₄H₉N₃Na₃O₁₄S

- Molecular Weight : 774.2 g/mol

- Structure : The compound features an anthraquinone core with multiple reactive sites that enhance its binding capabilities.

P2 Receptor Antagonism

Research indicates that C.I. Reactive Blue 2 exhibits significant biological activity as a P2 receptor antagonist . P2 receptors are involved in various physiological processes, including muscle contraction and neurotransmission. The compound has shown moderate selectivity against different P2 receptor subtypes, making it relevant in pharmacological research aimed at understanding receptor-mediated responses.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of C.I. Reactive Blue 2 on various cell lines. For instance, it has been found to induce cytotoxicity in certain cancer cell lines, suggesting potential implications for environmental toxicity assessments and therapeutic applications.

Environmental Impact

Given its widespread use in textile dyeing, the environmental implications of C.I. Reactive Blue 2 have been scrutinized. Its persistence in wastewater poses risks to aquatic ecosystems, prompting studies on its adsorption properties and interactions with heavy metals to assess its environmental fate .

Table of Biological Activities

Case Study: Cytotoxic Effects

A study published in Scientific Reports evaluated the cytotoxic effects of C.I. Reactive Blue 2 on human cancer cell lines. The results indicated that the compound could significantly reduce cell viability at certain concentrations, highlighting its potential use in cancer research.

Case Study: Environmental Adsorption

Another study focused on the adsorption characteristics of C.I. Reactive Blue 2 onto activated carbon and chitosan microspheres. The findings suggested that these materials effectively remove the dye from wastewater, presenting a viable method for mitigating its environmental impact .

Q & A

Q. Q1. How can researchers optimize the synthesis of C.I. Reactive Blue 2, trisodium salt to ensure reproducibility in reactive dye studies?

Methodological Answer: The synthesis involves sequential reactions:

Stepwise Coupling : React 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,5-diaminobenzenesulfonic acid under controlled pH (8–9) and temperature (5–10°C) to prevent premature hydrolysis .

Triazine Activation : Introduce 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in an ice-cold acetone/water mixture to form reactive intermediates. Monitor reaction completion via thin-layer chromatography (TLC) .

Final Sulfonation : React intermediates with 4-aminobenzenesulfonic acid or 3-aminobenzenesulfonic acid. Use ion-exchange chromatography to isolate the trisodium salt form.

Key Parameters : Maintain stoichiometric ratios, pH stability, and inert atmospheres to avoid side reactions. Validate purity via HPLC (>98%) and elemental analysis .

Basic Research: Functional Applications

Q. Q2. What experimental protocols are recommended for using C.I. Reactive Blue 2 as a fluorescent probe in live-cell imaging?

Methodological Answer :

- Cell Permeability : Introduce the dye via osmotic lysis of pinocytic vesicles or microinjection. Avoid prolonged exposure (>2 hrs) due to potential cytotoxicity .

- Schiff Base Formation : For protein labeling, react the primary aliphatic amine group of the dye with aldehydes/ketones on target proteins. Stabilize the conjugate using sodium borohydride (NaBH4) reduction .

- Imaging Parameters : Use excitation/emission wavelengths of 620/680 nm. Calibrate against controls (e.g., unlabeled cells) to account for autofluorescence .

Advanced Research: Mechanistic Studies

Q. Q3. How can researchers resolve contradictions in reported cytotoxicity data for C.I. Reactive Blue 2 in cancer cell lines?

Methodological Answer : Contradictions often arise from:

- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) using standardized MTT assays. Normalize data to cell confluency and doubling times .

- Reactive Byproducts : Analyze dye solutions via LC-MS to detect hydrolyzed byproducts (e.g., desulfonated derivatives) that may exhibit off-target effects .

- Dose-Dependent Effects : Conduct time-course experiments (24–72 hrs) to distinguish acute vs. chronic toxicity. Use IC50 values adjusted for batch-specific purity .

Advanced Research: Environmental Behavior

Q. Q4. What methodologies are effective for evaluating the environmental adsorption of C.I. Reactive Blue 2 in wastewater systems?

Methodological Answer :

- Adsorption Isotherms : Test activated carbon, chitosan microspheres, or biochar in batch experiments. Use Langmuir/Freundlich models to quantify maximum adsorption capacities (e.g., 120 mg/g for chitosan at pH 3) .

- Competitive Binding : Simulate wastewater by adding competing ions (e.g., Na⁺, Ca²⁺). Measure dye retention via UV-Vis spectroscopy at λmax = 610 nm .

- Regeneration Studies : Elute adsorbed dye using 0.1 M NaOH. Assess adsorbent reusability over 5 cycles to determine cost-effectiveness .

Advanced Research: Structural Interactions

Q. Q5. How can researchers validate the interaction between C.I. Reactive Blue 2 and P2 receptors in neurological studies?

Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ATP (³²P-ATP) and purified P2X/P2Y receptors. Measure displacement of ATP by the dye via scintillation counting .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to identify binding sites on P2 receptors. Cross-validate with site-directed mutagenesis .

- Electrophysiology : Apply patch-clamp techniques to neurons exposed to the dye (10–100 µM). Monitor changes in ion currents (e.g., Ca²⁺ influx) to confirm antagonism .

Advanced Research: Analytical Challenges

Q. Q6. What advanced techniques address spectral interference when quantifying C.I. Reactive Blue 2 in complex matrices?

Methodological Answer :

- Second-Derivative Spectroscopy : Resolve overlapping peaks from co-eluting dyes (e.g., Reactive Red 35) by enhancing spectral resolution .

- Mass Spectrometry : Use LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode. Key fragments: m/z 695 → 522 (sulfonate loss) and 387 (anthraquinone core) .

- Chemometric Modeling : Apply partial least squares (PLS) regression to deconvolute UV-Vis spectra in multicomponent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.